molecular formula C10H12O B8206060 (S)-4-Phenylbut-3-en-2-ol CAS No. 81176-43-4

(S)-4-Phenylbut-3-en-2-ol

Cat. No.: B8206060
CAS No.: 81176-43-4
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FLOXNTQESA-N
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Description

(S)-4-Phenylbut-3-en-2-ol is an organic compound characterized by a phenyl group attached to a butenol chain. This compound is notable for its chirality, with the (S)-enantiomer being the focus of this article. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenylbut-3-en-2-ol typically involves the asymmetric reduction of 4-Phenylbut-3-en-2-one. One common method is the use of chiral catalysts in the hydrogenation process. For instance, employing a chiral rhodium catalyst under hydrogen gas can yield the desired (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production often scales up the laboratory methods, utilizing large-scale hydrogenation reactors. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to ensure maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-Phenylbut-3-en-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to (S)-4-Phenylbutan-2-ol using hydrogen gas and a palladium catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 4-Phenylbut-3-en-2-one.

    Reduction: (S)-4-Phenylbutan-2-ol.

    Substitution: 4-Phenylbut-3-en-2-yl chloride.

Scientific Research Applications

(S)-4-Phenylbut-3-en-2-ol is utilized in various fields:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (S)-4-Phenylbut-3-en-2-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes, altering their activity. The compound’s hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme kinetics and function.

Comparison with Similar Compounds

    ®-4-Phenylbut-3-en-2-ol: The enantiomer of the compound, differing in its spatial arrangement.

    4-Phenylbut-3-en-2-one: The oxidized form of the compound.

    4-Phenylbutan-2-ol: The fully reduced form of the compound.

Uniqueness: (S)-4-Phenylbut-3-en-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions while maintaining chirality makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(E,2S)-4-phenylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWGEHOVHJHKB-FLOXNTQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307998
Record name (2S,3E)-4-Phenyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81176-43-4, 76946-09-3
Record name (2S,3E)-4-Phenyl-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81176-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3E)-4-Phenyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-phenylbut-3-en-2-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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